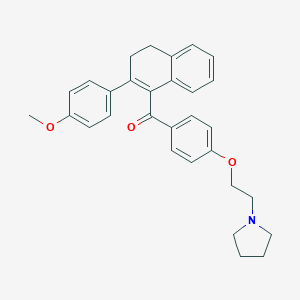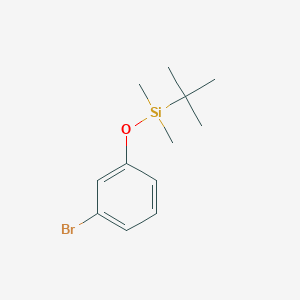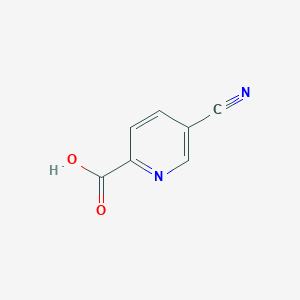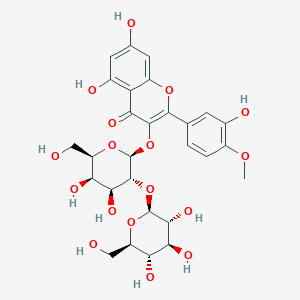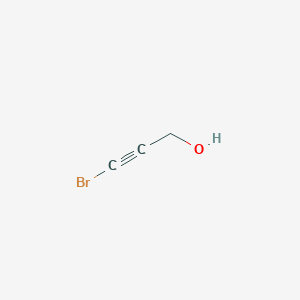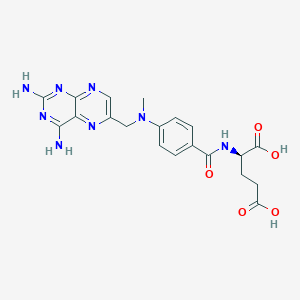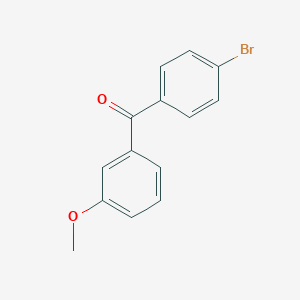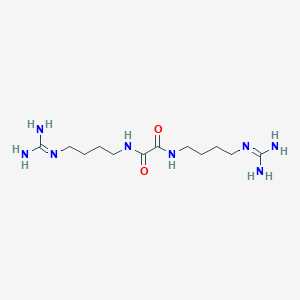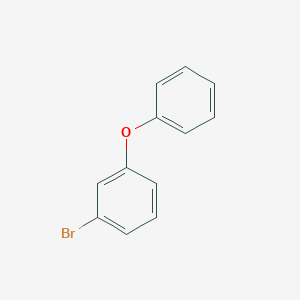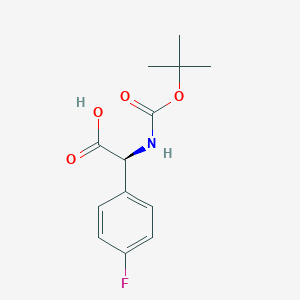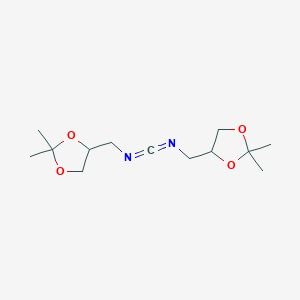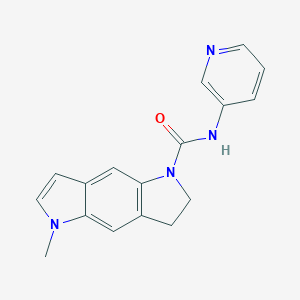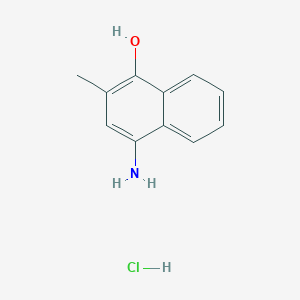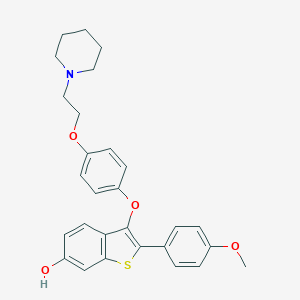![molecular formula C19H23NO B129755 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine CAS No. 147664-41-3](/img/structure/B129755.png)
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, also known as BPEP, is a compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPEP is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in various neurological disorders, including fragile X syndrome, Parkinson's disease, and schizophrenia.
作用机制
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is a selective antagonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 signaling has been implicated in various physiological processes, including synaptic plasticity, learning, and memory. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine binds to the allosteric site of mGluR5, preventing the receptor from activating downstream signaling pathways. This results in a reduction in the activity of mGluR5 and a decrease in the release of glutamate, which is the primary excitatory neurotransmitter in the brain.
生化和生理效应
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to have several biochemical and physiological effects. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine reduces the activity of mGluR5, which leads to a decrease in the release of glutamate. This can result in a reduction in synaptic plasticity and an improvement in cognitive function. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been shown to protect dopaminergic neurons in animal models of Parkinson's disease, which suggests that it may have neuroprotective effects.
实验室实验的优点和局限性
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has several advantages for lab experiments. It is a well-established compound with a known synthesis method, which makes it easy to obtain and use in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine is also a selective antagonist for mGluR5, which allows researchers to study the specific effects of mGluR5 signaling. However, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in experiments. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine also has a short half-life in vivo, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. One direction is to investigate its potential therapeutic applications in other neurological disorders, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials. Additionally, the development of new methods for administering 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine, such as nanoparticles or liposomes, could improve its effectiveness in experiments. Overall, the study of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has the potential to provide valuable insights into the role of mGluR5 signaling in neurological disorders and to lead to the development of new treatments for these disorders.
合成方法
The synthesis of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine involves a multistep process that starts with the reaction of 4-bromobenzyl alcohol with 2-(pyrrolidin-1-yl)ethanol to form 4-benzylphenoxyethylpyrrolidine. The intermediate is then treated with trifluoroacetic acid to remove the benzyl protecting group, resulting in the formation of 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine. The synthesis method is well-established and has been reported in several research articles.
科学研究应用
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been extensively studied for its potential therapeutic applications in various neurological disorders. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems. It has been shown that mGluR5 signaling is elevated in fragile X syndrome, and 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve behavioral symptoms in animal models of fragile X syndrome. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has also been investigated as a potential treatment for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to protect dopaminergic neurons and improve motor function in animal models of Parkinson's disease. Furthermore, 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been studied as a potential treatment for schizophrenia, a mental disorder characterized by delusions and hallucinations. 1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine has been shown to improve cognitive function and reduce the symptoms of schizophrenia in animal models.
属性
CAS 编号 |
147664-41-3 |
|---|---|
产品名称 |
1-[2-(4-Benzylphenoxy)ethyl]pyrrolidine |
分子式 |
C19H23NO |
分子量 |
281.4 g/mol |
IUPAC 名称 |
1-[2-(4-benzylphenoxy)ethyl]pyrrolidine |
InChI |
InChI=1S/C19H23NO/c1-2-6-17(7-3-1)16-18-8-10-19(11-9-18)21-15-14-20-12-4-5-13-20/h1-3,6-11H,4-5,12-16H2 |
InChI 键 |
JQTXWEHBUDESJC-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
规范 SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)CC3=CC=CC=C3 |
其他 CAS 编号 |
147664-41-3 |
同义词 |
pyrolidino-BPE pyrrolidino-benzylphenoxyethanamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



